molecular formula C9H6F6 B1197328 3,5-Bis(trifluoromethyl)toluene CAS No. 75462-61-2

3,5-Bis(trifluoromethyl)toluene

Cat. No.: B1197328
CAS No.: 75462-61-2
M. Wt: 228.13 g/mol
InChI Key: WGUXTQDCAZNJIF-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)toluene is an organic compound with the molecular formula C9H6F6. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 5 positions, along with a methyl group at the 1 position. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Safety and Hazards

3,5-Bis(trifluoromethyl)toluene is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid dust formation, not to get in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)toluene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative processes. For instance, in vitro metabolism studies have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite, possibly arising via oxidation of the benzylic position . This interaction suggests that this compound may act as a substrate for certain oxidizing enzymes, leading to the formation of various metabolites.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s high electronegativity and large steric hindrance can affect the diffusion of molecules within cells, potentially altering cellular functions . Additionally, its interactions with cellular proteins and enzymes can lead to changes in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl groups enhance the compound’s ability to participate in radical trifluoromethylation reactions, which are crucial in modifying the activity of certain enzymes and proteins . These interactions can result in enzyme inhibition or activation, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the high electronegativity and steric hindrance of the compound can lead to improved stability and cyclic performance in certain applications, such as lithium-sulfur batteries

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage thresholds and potential toxicities is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with oxidizing enzymes. The compound’s metabolism leads to the formation of metabolites such as 3,5-bis(trifluoromethyl)benzoic acid . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, affecting cellular functions and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high electronegativity and steric hindrance can affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular functions.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within cells, where it can exert its biochemical effects. These localization patterns can influence the compound’s activity and function, affecting various cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Bis(trifluoromethyl)toluene can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction can be represented as follows:

PhX+CF3IPhCF3(where X = I, Br)\text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 \quad (\text{where X = I, Br}) PhX+CF3​I→PhCF3​(where X = I, Br)

Industrial Production Methods: On an industrial scale, this compound is typically produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)toluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.

    Reduction: 3,5-Dimethylbenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 1,3,5-Tris(trifluoromethyl)benzene
  • α,α,α-Trifluorotoluene

Comparison: 3,5-Bis(trifluoromethyl)toluene is unique due to the specific positioning of its trifluoromethyl groups, which imparts distinct electronic and steric effects compared to its analogs. This unique structure can lead to different reactivity patterns and applications. For example, while 1,3,5-Tris(trifluoromethyl)benzene has three trifluoromethyl groups, the positioning in this compound allows for more selective reactions and interactions .

Properties

IUPAC Name

1-methyl-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUXTQDCAZNJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226394
Record name 3,5-Ditrifluoromethylbenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75462-61-2
Record name 3,5-Ditrifluoromethylbenzyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Ditrifluoromethylbenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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